Methyl [3-(2-oxopropyl)phenyl]acetate
Overview
Description
Methyl [3-(2-oxopropyl)phenyl]acetate is an organic compound with the molecular formula C12H14O3. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters like this compound are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [3-(2-oxopropyl)phenyl]acetate can be synthesized through various methods. One common method involves the esterification of carboxylic acids with alcohols in the presence of an acid catalyst . For example, the reaction of 3-(2-oxopropyl)benzoic acid with methanol in the presence of sulfuric acid can yield this compound.
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes typically use continuous reactors where the reactants are continuously fed, and the products are continuously removed. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(2-oxopropyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Methyl [3-(2-oxopropyl)phenyl]acetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl [3-(2-oxopropyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar properties but different molecular structure.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Uniqueness
Methyl [3-(2-oxopropyl)phenyl]acetate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its specific ester group and the presence of the oxopropyl group contribute to its unique reactivity and applications .
Properties
IUPAC Name |
methyl 2-[3-(2-oxopropyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-10-4-3-5-11(7-10)8-12(14)15-2/h3-5,7H,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUFJSRTMDUHLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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